4-Aminométhyl-1-(4-méthoxy-phényl)-pyrrolidin-2-one

Vue d'ensemble

Description

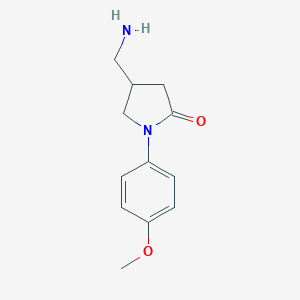

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with an aminomethyl group and a methoxyphenyl group

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various functional group modifications, making it useful in synthesizing pharmaceuticals and specialty chemicals.

Reactivity and Transformation

- The compound can undergo several chemical transformations, including oxidation and reduction reactions. For example, oxidation at the aminomethyl group can yield imines or nitriles, while reduction can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group, forming pyrrolidinol derivatives.

| Reaction Type | Common Products | Reagents Used |

|---|---|---|

| Oxidation | Imines, Nitriles | Potassium permanganate, Chromium trioxide |

| Reduction | Pyrrolidinol derivatives | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Various substituted phenyl derivatives | Amines, thiols, halides |

Biological Applications

Ligand in Biochemical Assays

- The compound is being investigated as a ligand in biochemical assays to study enzyme-substrate interactions. Its ability to modulate enzyme activity makes it a candidate for further research in pharmacology.

Pharmacological Properties

- Preliminary studies suggest that 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one may possess pharmacological properties that could be exploited in drug development. Research indicates its potential role as a precursor in synthesizing compounds targeting neurotransmitter systems, particularly dopamine and norepinephrine pathways .

Medical Research

Potential Treatment for Substance Abuse

- Analogous compounds have shown promise in treating stimulant abuse disorders. For instance, related pyrrolidinone derivatives have been identified as potent inhibitors of dopamine and norepinephrine transporters (DAT and NET), suggesting that 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one may also exhibit similar properties. This could lead to its application in developing medications for conditions like cocaine addiction .

Case Study: Neurotransmitter Modulation

- A study on structurally similar compounds demonstrated their effectiveness as selective inhibitors of DAT and NET with minimal impact on serotonin transporters. This selectivity is crucial for reducing side effects associated with serotonin modulation while enhancing dopaminergic and noradrenergic activity .

Industrial Applications

Development of Specialty Chemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted benzene derivative reacts with the pyrrolidinone ring.

Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction, where a suitable aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production of 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group, forming a pyrrolidinol derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of pyrrolidinol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, or neurotransmitter systems.

Comparaison Avec Des Composés Similaires

4-Aminomethyl-1-(4-hydroxy-phenyl)-pyrrolidin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

4-Aminomethyl-1-(4-methyl-phenyl)-pyrrolidin-2-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes.

Activité Biologique

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidin-2-one ring with an aminomethyl group and a methoxyphenyl substituent. The methoxy group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Pharmacological Potential

Research indicates that 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one may serve as a ligand in biochemical assays, with implications for enzyme-substrate interactions. Its structure suggests potential applications in drug development, particularly as a precursor for synthesizing pharmaceutical compounds.

Mechanism of Action

The compound's mechanism involves interaction with various molecular targets, likely including enzymes and receptors, thereby modulating their activity. Specific pathways affected may include neurotransmitter systems and metabolic pathways.

Antibacterial Activity

A study evaluated the antibacterial properties of related pyrrolidin-2-one derivatives, indicating that compounds with similar structures exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 μg/mL, suggesting that modifications to the pyrrolidinone structure can enhance antibacterial efficacy .

Case Studies

- Synthesis and Evaluation : A study synthesized 4-substituted pyrrolidin-2-ones and evaluated their antioxidant and antibacterial properties. The results showed that modifications at the 4-position significantly influenced biological activity, demonstrating the importance of structural variations in developing effective antibacterial agents .

- In Silico Studies : Computational studies have explored the binding affinities of 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one with various biological targets using molecular docking techniques. These studies help elucidate its potential as an inhibitor of specific enzymes involved in metabolic pathways .

Data Tables

| Compound | Molecular Formula | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | C12H16N2O2 | Antibacterial | TBD |

| Related Pyrrolidin-2-one Derivative | C12H15N3O3 | Antioxidant | 3.12 - 12.5 |

Propriétés

IUPAC Name |

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCQAUGHRIVTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933406 | |

| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148436-13-9 | |

| Record name | 4-Aminomethyl-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.